
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose involves complex chemical reactions. For instance, the synthesis and decomposition of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-α- and β-D-glucopyranose, as described by Llewellyn and Williams (1973), showcases a method of creating similar compounds through nitrosoamide decomposition resulting in β-D-glucopyranose derivatives (Llewellyn & Williams, 1973).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose can be characterized through various spectroscopic methods. For example, synthesis and characterization of N-nitromaticacyl-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose highlighted the use of Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) to conclude optimal reaction conditions, demonstrating the detailed molecular structure analysis involved in creating such compounds (Guo, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are complex. For instance, Tomić and Keglević (1983) detailed the synthesis and reactions of 2,3,4,6-tetra-O-acetyl-1-S-(N-Acylaminoacyl)-1-Thio-β-D-Glucopyranoses, showing the high tendency of the S-acyl aglycon group to undergo migrations, which are pivotal in understanding the chemical behavior of these molecules (Tomić & Keglević, 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for comprehending the behavior and potential applications of these compounds. Detailed studies, like the crystal structure and solid-state 13C NMR analysis of N-nitrophenyl derivatives by Temeriusz et al. (2006), provide insights into the physical characteristics and stability of these molecules under various conditions (Temeriusz et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are essential for fully understanding these compounds. The synthesis and kinetics of decomposition of novel S-nitrosothiols, such as the study by Munro and Williams (1999), shed light on the decomposition kinetics and pathway analysis of similar compounds, offering valuable data on their chemical behavior (Munro & Williams, 1999).
Applications De Recherche Scientifique
Therapeutic Evidence and Mechanisms of Action in Psychiatry
Compounds similar to N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose are studied for their therapeutic potential and mechanisms of action in various psychiatric disorders. N-acetylcysteine (NAC), for example, has shown promise in treating disorders including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, highlighting the role of alternative pharmacological therapies in psychiatry. The mechanisms through which NAC exerts its benefits are believed to involve modulation of glutamatergic, neurotropic, and inflammatory pathways, beyond its role as a precursor to the antioxidant glutathione (Dean, Giorlando, & Berk, 2011).
Role in Clinical Practice Management of Cystic Fibrosis
N-acetylcysteine's role extends to the management of cystic fibrosis (CF), where its antioxidant activity plays a crucial role in airway inflammation and redox imbalance. This highlights the potential of similar compounds in modulating inflammation and acting as antioxidants, contributing to the eradication of biofilms in CF airway infections, particularly those caused by Pseudomonas aeruginosa. This indicates a promising avenue for similar compounds in preventing and eliminating biofilms, modulating inflammation, and restoring redox balance within the airways in CF patients (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).
Bio-prospecting and Biotechnological Applications
The exploration of compounds from marine habitats for their bio-catalytic potential, especially as anticancer and anti-proliferative agents, opens up new biotechnological applications. This includes their role in cancer therapy, enhancing the growth of probiotic bacteria, and use in fermented foods as flavor enhancers. Such research underscores the diverse biotechnological applicability of compounds like N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, especially from marine sources (Patel, Baria, Yagnik, Rajput, Panchal, & Raval, 2021).
Safety And Hazards
Specific safety and hazard information for “N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is not readily available. However, it’s worth noting that similar compounds, such as SNAP, are used in research and have specific handling and storage requirements5.
Orientations Futures
The future directions of research into this compound and similar compounds could involve further exploration of their antimicrobial properties, their potential use in medical devices, and their ability to release NO over long periods of time2.
Please note that this analysis is based on the available information and may not fully cover “N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” specifically. Further research would be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYVRBZWPNIOD-DYZQRANXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

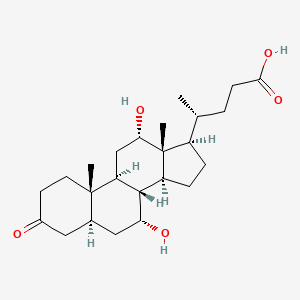

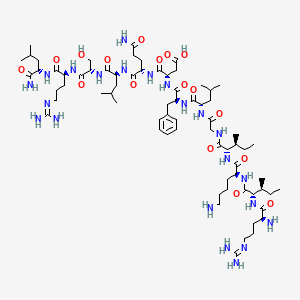
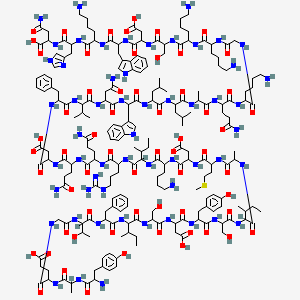
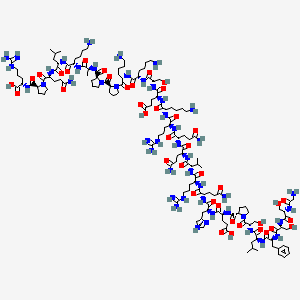
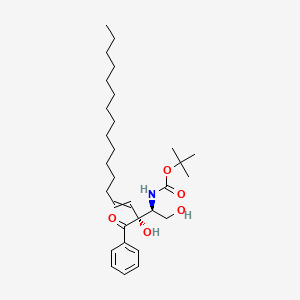
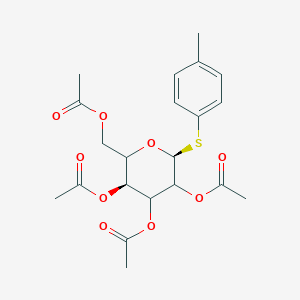
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
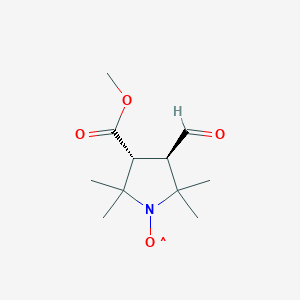
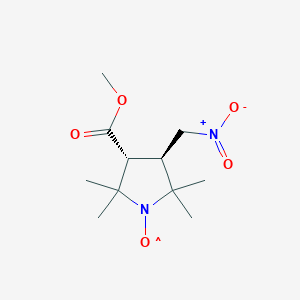
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)